Cas no 955592-34-4 (3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide)
3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- F2271-0156
- AKOS024634874
- 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- 955592-34-4
- 3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
- 3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
- Benzamide, 3-chloro-N-[2-(1,2,3,4-tetrahydro-1-propyl-6-quinolinyl)ethyl]-
- 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide
-
- Inchi: 1S/C21H25ClN2O/c1-2-12-24-13-4-6-17-14-16(8-9-20(17)24)10-11-23-21(25)18-5-3-7-19(22)15-18/h3,5,7-9,14-15H,2,4,6,10-13H2,1H3,(H,23,25)
- InChI Key: GTUQVLWFPVZYMH-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(NCCC1C=CC2=C(C=1)CCCN2CCC)=O
Computed Properties
- Exact Mass: 356.1655411g/mol
- Monoisotopic Mass: 356.1655411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.147±0.06 g/cm3(Predicted)
- Boiling Point: 557.9±50.0 °C(Predicted)
- pka: 14.14±0.46(Predicted)
3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2271-0156-2μmol |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-5μmol |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-10μmol |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-20μmol |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-1mg |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-2mg |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-3mg |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-4mg |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-5mg |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2271-0156-10mg |
3-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide |
955592-34-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide
Introduction to 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide (CAS No. 955592-34-4)
3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 955592-34-4, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a benzamide core linked to a propyl-substituted tetrahydroquinoline moiety, makes it a subject of intense study for its potential therapeutic applications.
The benzamide functional group is well-known for its role in various pharmacological agents, while the tetrahydroquinoline ring system is often associated with compounds that demonstrate significant biological activity. The presence of the 3-chloro substituent further enhances the compound's pharmacological profile by influencing its interactions with biological targets. This combination of structural elements makes 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide a fascinating molecule for researchers exploring new drug candidates.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neural pathways and treat neurological disorders. The tetrahydroquinoline scaffold is particularly noteworthy in this context, as it has been shown to interact with various neurotransmitter receptors and ion channels. The specific substitution pattern on the tetrahydroquinoline ring in 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide is thought to contribute to its unique pharmacological properties.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. The benzamide and tetrahydroquinoline moieties provide versatile platforms for further chemical modification, allowing researchers to tailor the compound's properties to specific therapeutic needs. This flexibility has made 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide a valuable tool in medicinal chemistry.
Recent studies have begun to explore the biological activity of 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide in various in vitro and in vivo models. Preliminary findings suggest that this compound may exhibit potent effects on certain neurological pathways, making it a promising candidate for the treatment of conditions such as depression and anxiety. These early results have sparked further interest in the compound and have prompted researchers to investigate its potential mechanisms of action.
The synthesis of 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps in the synthesis include the formation of the tetrahydroquinoline ring system followed by the introduction of the propyl and benzamide substituents. Each step must be carefully controlled to avoid unwanted side reactions and to ensure that the final product meets the stringent requirements for pharmaceutical use.
The role of computational chemistry in the study of 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide cannot be overstated. Advanced computational methods have allowed researchers to predict the biological activity of this compound with remarkable accuracy before it is even synthesized. These predictions are based on detailed molecular modeling studies that take into account the interactions between the compound and potential biological targets. Such computational approaches have significantly reduced the time and resources required for drug discovery.
In conclusion, 3-chloro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the development of novel therapeutic agents for neurological disorders.
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